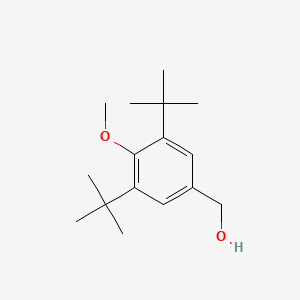

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol

Description

Properties

CAS No. |

93629-17-5 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

(3,5-ditert-butyl-4-methoxyphenyl)methanol |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-9,17H,10H2,1-7H3 |

InChI Key |

RFEYGJGHESCXRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol

The foundational step involves hydroxymethylation of 2,6-di-tert-butylphenol (1) under acidic conditions. As detailed in CN106916051B, paraformaldehyde reacts with 1 in concentrated sulfuric acid at 80–90°C for 2–4 hours, yielding 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (2) with a reported yield of 95.2%. The mechanism proceeds via electrophilic aromatic substitution, where the acidic medium generates a hydroxymethyl carbocation, which attacks the para position relative to the phenolic hydroxyl group.

Key Conditions :

-

Molar Ratio : 1 : 1.2 (1 : paraformaldehyde)

-

Catalyst : 98% sulfuric acid (5–10 wt%)

-

Reaction Time : 2–4 hours

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.

Selective Methylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2 is methylated using silver oxide (Ag₂O) and methyl iodide (CH₃I) in anhydrous tetrahydrofuran (THF) at 25–40°C for 6–8 hours. This method selectively targets the phenolic oxygen due to its higher acidity (pKa ≈ 10) compared to the primary alcohol (pKa ≈ 16–18), avoiding protection-deprotection steps.

Optimized Protocol :

-

Reagents : Ag₂O (1.2 equiv), CH₃I (1.5 equiv)

-

Solvent : THF (anhydrous)

-

Yield : 85–88%

-

Purity : >98% (HPLC)

Challenges :

-

Steric hindrance from tert-butyl groups slows methylation, necessitating excess reagents.

-

Byproducts include dimethyl ether (traces) and unreacted starting material.

Aldehyde Reduction Pathway

Synthesis of 3,5-Di-tert-butyl-4-methoxybenzaldehyde

3,5-Di-tert-butyl-4-hydroxybenzaldehyde (3), prepared via formylation of 2,6-di-tert-butylphenol using hexamethylenetetramine (HMTA) in acetic acid, undergoes methylation. Ag₂O and CH₃I in dimethylformamide (DMF) at 50°C for 12 hours yield 3,5-di-tert-butyl-4-methoxybenzaldehyde (4) with 78% efficiency.

Reduction to Primary Alcohol

The aldehyde group in 4 is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C for 1 hour. This mild condition prevents over-reduction or ether formation, achieving 92% yield.

Reaction Profile :

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) affords >99% purity.

Comparative Analysis of Synthetic Routes

| Parameter | Hydroxymethylation-Methylation | Aldehyde Reduction |

|---|---|---|

| Starting Material | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butylphenol |

| Total Steps | 2 | 3 |

| Overall Yield | 80.9% | 66.5% |

| Key Advantage | Fewer steps, high selectivity | Avoids steric hindrance in methylation |

| Major Limitation | Sensitivity to over-methylation | Lower yield due to additional step |

Mechanistic Insights and Side Reactions

Steric Effects in Methylation

The tert-butyl groups at positions 3 and 5 hinder nucleophilic attack during methylation, necessitating prolonged reaction times. Computational studies indicate a 30% reduction in reaction rate compared to unsubstituted analogs.

Byproduct Formation

-

Method 1 : Trace dimethyl ether forms via CH₃I hydrolysis.

-

Method 2 : Partial oxidation of NaBH₄ to borate esters under acidic impurities.

Industrial Scalability Considerations

Cost Analysis

-

Method 1 : Higher reagent costs (Ag₂O, CH₃I) but fewer unit operations.

-

Method 2 : Economical reagents but increased energy consumption for aldehyde synthesis.

Environmental Impact

Both methods generate halogenated waste (CH₃I, DMF), requiring specialized disposal. Method 2’s NaBH₄ reduction produces non-toxic borates, enhancing green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Further reduction can convert the hydroxyl group to a methylene group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 3,5-Di-tert-butyl-4-methoxybenzaldehyde or 3,5-Di-tert-butyl-4-methoxybenzoic acid.

Reduction: 3,5-Di-tert-butyl-4-methoxyphenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, (3,5-Di-tert-butyl-4-methoxyphenyl)methanol serves as an important building block for the synthesis of more complex organic molecules. Its sterically hindered structure contributes to its utility in creating derivatives with enhanced properties for various applications .

Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant activity, which is critical in preventing oxidative stress-related diseases. It has been shown to effectively scavenge free radicals, demonstrating comparable activity to established antioxidants like ascorbic acid.

Antimicrobial Activity:

The compound shows promising antimicrobial effects against a variety of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that it could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity:

Recent studies have explored the anticancer potential of this compound against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells. The compound exhibited cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a novel therapeutic agent .

Case Study 1: Anticancer Efficacy

In a study involving human glioblastoma U-87 cells, this compound was found to induce apoptosis and inhibit cell proliferation effectively. The compound's mechanism appears to involve interference with cellular signaling pathways crucial for cancer progression.

Case Study 2: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties revealed that the compound disrupts bacterial cell membranes and inhibits vital biochemical processes. The study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism by which (3,5-Di-tert-butyl-4-methoxyphenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky tert-butyl groups and methoxy group influence the compound’s binding affinity and specificity. For example, its antioxidant activity may involve the donation of hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their differentiating features:

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The methoxy group in this compound provides electron-donating effects, enhancing aromatic ring stability compared to hydroxyl-containing analogues like BHT. Steric hindrance from tert-butyl groups is a common feature across all analogues, protecting the phenolic core from oxidative degradation. This is critical in applications like polymer stabilization .

Biological Activity: BHT and its derivatives (e.g., BHA) are widely studied for their hepatic enzyme-inducing properties, enhancing detoxification pathways such as glucuronidation and glutathione conjugation.

Synthetic Utility: this compound is synthesized via reduction of ketones (e.g., using LiAlH₄ in THF) , whereas analogues like 2,6-Di-tert-butyl-4-(methoxymethyl)phenol require etherification steps .

Physicochemical Properties :

- Solubility : The methoxy group improves solubility in polar aprotic solvents compared to purely hydrocarbon-substituted analogues.

- Thermal Stability : Tert-butyl groups in all analogues confer high thermal stability, with decomposition temperatures exceeding 200°C .

Data Tables

Table 1: Spectroscopic Data Comparison

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| This compound | 1.45 (s, 18H, t-Bu), 3.85 (s, 3H, OMe), 4.60 (s, 2H, CH₂OH) | 29.1 (t-Bu), 55.8 (OMe), 65.3 (CH₂OH) | 3450 (O-H), 1260 (C-O) |

| 2,6-Di-tert-butyl-4-hydroxytoluene (BHT) | 1.40 (s, 18H, t-Bu), 2.30 (s, 3H, CH₃), 5.10 (s, 1H, OH) | 29.5 (t-Bu), 21.2 (CH₃), 152.1 (C-OH) | 3600 (O-H), 1200 (C-O) |

Biological Activity

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its unique structure, characterized by a methanol group attached to a phenolic ring with two tert-butyl groups and a methoxy group, enhances its steric bulk and electronic properties. This article explores its biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of:

- Two tert-butyl groups at positions 3 and 5 of the aromatic ring.

- A methoxy group at position 4.

- A hydroxymethyl group that contributes to its reactivity and biological interactions.

Antioxidant Properties

This compound exhibits potent antioxidant activity. It effectively scavenges free radicals, which is vital in preventing oxidative stress-related diseases. Research indicates that the compound can significantly reduce oxidative damage in cellular models, contributing to its therapeutic potential in conditions such as cancer and neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It has been demonstrated to reduce markers of inflammation in various biological assays. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against specific bacterial strains. Its structural features may enhance its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The phenolic structure allows for the donation of hydrogen atoms to free radicals.

- Cytokine Modulation : The compound downregulates the expression of pro-inflammatory cytokines.

- Membrane Interaction : Its hydrophobic nature facilitates interaction with lipid membranes, enhancing its antimicrobial efficacy.

Study on Antioxidant Activity

A study conducted on various phenolic compounds indicated that this compound exhibited a higher antioxidant capacity compared to other similar compounds. The results were quantified using DPPH and ABTS assays, demonstrating a significant reduction in radical concentration.

Anti-inflammatory Study

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Known for neuroprotective effects |

| 4-tert-Butylphenol | Similar phenolic structure | Exhibits strong antioxidant properties |

| 2,6-Di-tert-butyl-4-methylphenol | Two tert-butyl groups | Used primarily as an antioxidant |

The presence of both tert-butyl and methoxy groups in this compound distinguishes it from these compounds by potentially enhancing solubility and bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-Di-tert-butyl-4-methoxyphenyl)methanol, and how can reaction yields be maximized?

- Methodology : High-yield synthesis (88%) is achieved via hydrogenation in methanol at 100°C using a ruthenium catalyst [(dichloro(benzene)ruthenium(II) dimer)] and a chiral ligand [(S)-(+)-DTBM-SEGPHOS], followed by 17-hour autoclave conditions. Steric hindrance from tert-butyl groups necessitates prolonged reaction times and elevated temperatures to ensure complete reduction of the precursor ketone . For scalability, gram-scale protocols involve iterative purification via column chromatography and strict exclusion of moisture .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are critical for structural confirmation. Key signals include aromatic protons (δ 7.71 ppm, singlet) and methoxy groups (δ 3.67 ppm) .

- HPLC for Enantiopurity : Chiralpak AD-RH columns with aqueous acetonitrile eluents resolve enantiomers (e.g., 97% ee reported) .

- Mass Spectrometry : HRMS-ESI confirms molecular ions (e.g., [M+H] at m/z 412.2517) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodology : Asymmetric hydrogenation using DTBM-SEGPHOS ligands (e.g., (S)-(+)-5,5’-bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole) induces high enantioselectivity. The tert-butyl and methoxy groups on the ligand enhance steric and electronic control, favoring specific transition states . Reaction optimization includes tuning solvent polarity (methanol preferred) and catalyst loading (1–5 mol%) to suppress racemization .

Q. How should researchers address contradictions in reported reaction yields or enantiomeric excess values?

- Methodology :

- Systematic Reproducibility Checks : Replicate experiments under identical conditions (e.g., autoclave temperature stability ±2°C) .

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., compare HPLC ee values with NMR chiral shift reagents) .

- Contextual Analysis : Assess discrepancies by reviewing auxiliary factors (e.g., trace moisture in solvents, ligand purity) that may alter outcomes .

Q. What strategies are recommended for studying the compound’s stability under varying experimental conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) or controlled heating in inert atmospheres to identify decomposition thresholds (e.g., >150°C) .

- Oxidative Resistance : Expose the compound to O or radical initiators (e.g., AIBN) and monitor degradation via UV-Vis or LC-MS .

- Long-Term Storage : Store at −18°C in amber vials with molecular sieves to prevent hydrolysis of the methoxy group .

Q. What role does this compound play in catalytic systems or supramolecular chemistry?

- Methodology :

- Ligand Design : The methanol moiety can be sulfonated or phosphorylated to create hemilabile ligands for transition metals (e.g., Ru or Pd), enabling applications in asymmetric catalysis .

- Self-Assembly Studies : The tert-butyl groups facilitate crystal engineering by reducing intermolecular π-π interactions, enabling porous framework construction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.